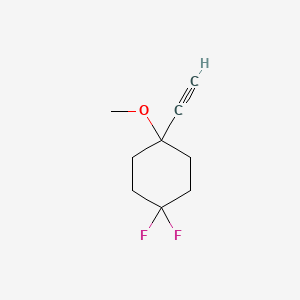
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane is an organic compound with the molecular formula C₉H₁₂F₂O It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Ethynylation: The ethynyl group can be introduced through Sonogashira coupling reactions involving terminal alkynes and aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Methoxycyclohexane: Lacks the ethynyl and fluorine groups, resulting in different chemical reactivity and applications.
1-Ethynyl-4-fluorobenzene: Contains an ethynyl group and a single fluorine atom, but lacks the cyclohexane ring and methoxy group.
1-Ethynyl-2,4-difluorobenzene: Similar to 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane but with a benzene ring instead of a cyclohexane ring.
Uniqueness
This compound is unique due to the combination of its structural features, including the cyclohexane ring, ethynyl group, two fluorine atoms, and methoxy group
Properties
Molecular Formula |
C9H12F2O |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-ethynyl-4,4-difluoro-1-methoxycyclohexane |
InChI |
InChI=1S/C9H12F2O/c1-3-8(12-2)4-6-9(10,11)7-5-8/h1H,4-7H2,2H3 |
InChI Key |
YENZHJWYRAKDQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(CC1)(F)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















